molecular formula C21H28O7 B14731855 Triethyl 4-oxo-6-phenylhexane-1,5,5-tricarboxylate CAS No. 5472-29-7

Triethyl 4-oxo-6-phenylhexane-1,5,5-tricarboxylate

Cat. No.: B14731855
CAS No.: 5472-29-7
M. Wt: 392.4 g/mol
InChI Key: PBTYFGJBXNRMTH-UHFFFAOYSA-N
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Description

Triethyl 4-oxo-6-phenylhexane-1,5,5-tricarboxylate is a chemical compound with the molecular formula C21H28O7 It is known for its unique structure, which includes a phenyl group and multiple ester functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Triethyl 4-oxo-6-phenylhexane-1,5,5-tricarboxylate typically involves the esterification of 4-oxo-6-phenylhexane-1,5,5-tricarboxylic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and efficiency. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

Triethyl 4-oxo-6-phenylhexane-1,5,5-tricarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Triethyl 4-oxo-6-phenylhexane-1,5,5-tricarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Triethyl 4-oxo-6-phenylhexane-1,5,5-tricarboxylate involves its interaction with specific molecular targets. The compound’s ester groups can undergo hydrolysis, releasing active intermediates that interact with enzymes or receptors. These interactions can modulate biochemical pathways and result in various biological effects .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

5472-29-7

Molecular Formula

C21H28O7

Molecular Weight

392.4 g/mol

IUPAC Name

triethyl 1-benzyl-2-oxopentane-1,1,5-tricarboxylate

InChI

InChI=1S/C21H28O7/c1-4-26-18(23)14-10-13-17(22)21(19(24)27-5-2,20(25)28-6-3)15-16-11-8-7-9-12-16/h7-9,11-12H,4-6,10,13-15H2,1-3H3

InChI Key

PBTYFGJBXNRMTH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCC(=O)C(CC1=CC=CC=C1)(C(=O)OCC)C(=O)OCC

Origin of Product

United States

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